molecular formula C26H34N2O6 B2826054 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide CAS No. 921868-70-4

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Cat. No.: B2826054
CAS No.: 921868-70-4
M. Wt: 470.566
InChI Key: DIIKPWYKJCREHD-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 3,4,5-triethoxybenzoic acid with an appropriate amine to form the benzamide core.

    Cyclization to Form the Oxazepine Ring: The benzamide derivative undergoes cyclization with an appropriate reagent to form the oxazepine ring.

    Introduction of the Ethyl and Dimethyl Groups:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy groups, using nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may be used in the development of new industrial chemicals, particularly those requiring specific functional groups for reactivity.

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar compounds to 3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide include:

    3,4,5-triethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: This compound shares the triethoxybenzamide core but has a different heterocyclic ring.

    3,4,5-trimethoxybenzoic acid: This compound has a similar benzene ring structure with methoxy groups but lacks the oxazepine ring and amide linkage.

Properties

IUPAC Name

3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O6/c1-7-28-19-12-11-18(15-20(19)34-16-26(5,6)25(28)30)27-24(29)17-13-21(31-8-2)23(33-10-4)22(14-17)32-9-3/h11-15H,7-10,16H2,1-6H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIKPWYKJCREHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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